6-Hydrazinylquinoline
CAS No.: 16023-69-1
Cat. No.: VC21049702
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16023-69-1 |
|---|---|
| Molecular Formula | C9H9N3 |
| Molecular Weight | 159.19 g/mol |
| IUPAC Name | quinolin-6-ylhydrazine |
| Standard InChI | InChI=1S/C9H9N3/c10-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12H,10H2 |
| Standard InChI Key | CLEZMGKIRJUQCT-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)NN)N=C1 |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)NN)N=C1 |
Introduction
Chemical Structure and Properties
6-Hydrazinylquinoline is a heterocyclic aromatic compound belonging to the quinoline family with a hydrazine group (-NHNH₂) attached at the 6-position of the quinoline ring. Its chemical formula is C₉H₉N₃, and it is often encountered in its hydrochloride salt form (C₉H₁₀ClN₃).
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that make it valuable for various applications. The key properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 6-Hydrazinylquinoline and Its Hydrochloride Salt
| Property | 6-Hydrazinylquinoline | 6-Hydrazinylquinoline Hydrochloride |
|---|---|---|
| Chemical Formula | C₉H₉N₃ | C₉H₁₀ClN₃ |
| Molecular Weight | 159.19 g/mol | 195.65 g/mol |
| CAS Number | 16023-69-1 (base form) | 120209-22-5 (HCl salt) |
| Appearance | Crystalline solid | Crystalline solid |
| Solubility | Soluble in organic solvents | Soluble in polar solvents and water |
| Functional Groups | Quinoline ring, hydrazine group | Quinoline ring, hydrazine group |
| Reactivity | Nucleophilic at the hydrazine group | Nucleophilic at the hydrazine group |
The compound exists as a crystalline solid and is soluble in various organic solvents, with the hydrochloride salt showing improved solubility in polar solvents and water . The presence of the hydrazine functional group confers nucleophilic properties to the molecule, making it reactive in various chemical transformations.
Synthesis Methods
Several synthetic routes have been developed to prepare 6-Hydrazinylquinoline and its derivatives. These methods typically involve functionalization of the quinoline scaffold at the 6-position.
Classical Synthesis Approach
The most common approach involves the reaction of 6-haloquinoline derivatives with hydrazine hydrate. This nucleophilic aromatic substitution reaction proceeds through the displacement of the halogen atom by the hydrazine nucleophile.
Alternative Synthetic Routes
Alternative synthesis methods include:
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Reduction of 6-nitroquinoline to 6-aminoquinoline, followed by diazotization and reduction to form the hydrazine derivative
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Direct functionalization of quinoline through directed metalation followed by reaction with a suitable electrophile
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Cyclization approaches starting from appropriately substituted aniline derivatives
The synthesis of 6-Hydrazinylquinoline hydrochloride typically involves treating the free base with hydrochloric acid to form the salt, which often exhibits improved stability and solubility characteristics.
Chemical Reactions
6-Hydrazinylquinoline participates in various chemical transformations, primarily through the reactivity of its hydrazine functional group.
Oxidation Reactions
The hydrazine group in 6-Hydrazinylquinoline can undergo oxidation reactions, leading to various products depending on the oxidizing agent and reaction conditions.
Condensation Reactions
The hydrazine moiety readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form hydrazones. This reactivity is particularly important for the synthesis of various quinoline hydrazone derivatives with biological activity .
Formation of Hydrazone Derivatives
One of the most significant reactions of 6-Hydrazinylquinoline is its condensation with aldehydes and ketones to form hydrazone derivatives. These reactions typically proceed under mild conditions and can be represented by the general scheme:
6-Hydrazinylquinoline + R₁COR₂ → 6-(R₁R₂C=N-NH)-quinoline + H₂O
This reaction has been extensively exploited for the synthesis of libraries of bioactive compounds, particularly those with antimicrobial and anticancer properties .
Biological Activities
6-Hydrazinylquinoline and its derivatives exhibit diverse biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Quinoline hydrazide/hydrazone derivatives, including those derived from 6-Hydrazinylquinoline, have shown significant antibacterial activity against various bacterial strains. These compounds can target multiple bacterial proteins and enzymes, contributing to their effectiveness against resistant strains .
Mechanism of Antibacterial Action
The antibacterial activity of 6-Hydrazinylquinoline derivatives is attributed to their interactions with various bacterial targets, including:
These interactions disrupt essential bacterial cellular processes, leading to growth inhibition or bacterial cell death.
Anticancer Activity
Several studies have demonstrated the anticancer potential of quinoline derivatives, including those synthesized from 6-Hydrazinylquinoline. These compounds exhibit anti-proliferative effects against various cancer cell lines, with GI50 values ranging from 0.33 μM to 4.87 μM for certain derivatives.
Table 2: Anticancer Activity of Selected 6-Hydrazinylquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| 6-Hydrazinylquinoline hydrazone derivative A | MCF-7 (Breast cancer) | 0.33-0.89 | |
| 6-Hydrazinylquinoline hydrazone derivative B | HeLa (Cervical cancer) | 0.75-1.2 | |
| 6-Hydrazinylquinoline hydrazone derivative C | A549 (Lung cancer) | 1.5-4.87 |
The anticancer activity is believed to result from multiple mechanisms, including DNA intercalation, inhibition of topoisomerases, and disruption of cell signaling pathways.
Antimalarial Activity
Quinoline derivatives, including those based on 6-Hydrazinylquinoline, have shown antimalarial activity against Plasmodium species. The antimalarial activity is attributed to their ability to interfere with heme detoxification in the parasite, a mechanism similar to that of chloroquine but potentially effective against resistant strains.
Other Biological Activities
Additional biological activities reported for 6-Hydrazinylquinoline derivatives include:
Applications in Medicinal Chemistry
The diverse biological activities of 6-Hydrazinylquinoline and its derivatives have led to various applications in medicinal chemistry.
Drug Development
6-Hydrazinylquinoline serves as a valuable scaffold for the development of new therapeutic agents, particularly those targeting infectious diseases and cancer. Its derivatives are being explored as:
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Novel antibiotics effective against resistant bacterial strains
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Anticancer agents with multiple mechanisms of action
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Antimalarial drugs active against resistant Plasmodium strains
Structure-Activity Relationship Studies
The synthetic flexibility of the 6-Hydrazinylquinoline scaffold allows for systematic structural modifications, enabling detailed structure-activity relationship (SAR) studies. These studies have revealed important insights into the structural features required for specific biological activities .
Probe Development
6-Hydrazinylquinoline derivatives have been utilized as chemical probes for studying biological systems and investigating the mechanisms of enzyme inhibition. Their ability to interact with specific biological targets makes them valuable tools for chemical biology research.
Applications in Bioanalytical Techniques
Beyond its medicinal applications, 6-Hydrazinylquinoline finds use in various bioanalytical techniques.
Fluorescent Probes
Due to the inherent fluorescence of the quinoline scaffold, 6-Hydrazinylquinoline derivatives have been employed as fluorescent probes for biological imaging and sensing applications. The hydrazine group allows for conjugation with various biomolecules, enabling targeted imaging and detection.
Enzyme Assays
The compound serves as a valuable probe in biochemical assays to study enzyme inhibition mechanisms and kinetics. Its reactivity and spectroscopic properties make it suitable for various detection methods.
Recent Research Developments
Recent research has focused on expanding the applications of 6-Hydrazinylquinoline and improving its properties for various purposes.
Metal Complexes
The coordination chemistry of 6-Hydrazinylquinoline has been explored, leading to the development of metal complexes with enhanced biological activities. These metal complexes often exhibit improved antibacterial and anticancer properties compared to the free ligand .
Table 3: Biological Activities of Selected Metal Complexes with 6-Hydrazinylquinoline Derivatives
| Metal | Complex | Biological Activity | Enhancement Over Free Ligand |
|---|---|---|---|
| Cu(II) | Cu-6-Hydrazinylquinoline complex | Antibacterial | 2-4 fold increase |
| Zn(II) | Zn-6-Hydrazinylquinoline complex | Anticancer | 1.5-3 fold increase |
| Fe(III) | Fe-6-Hydrazinylquinoline complex | Antioxidant | 3-5 fold increase |
Hybrid Molecules
Molecular hybridization approaches have been employed to combine 6-Hydrazinylquinoline with other bioactive moieties, resulting in hybrid molecules with improved pharmacological profiles and multi-target activities .
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